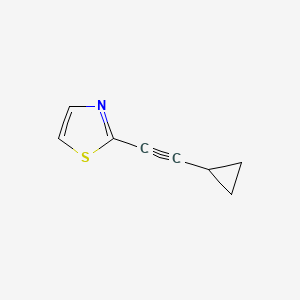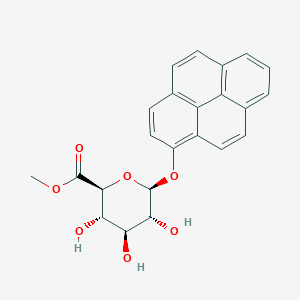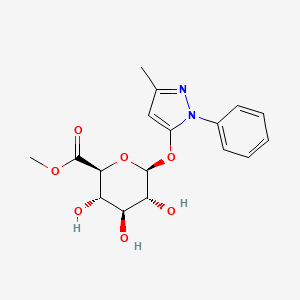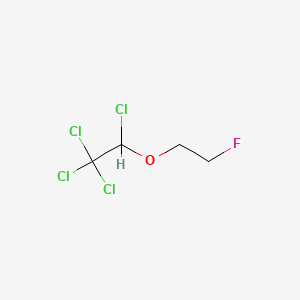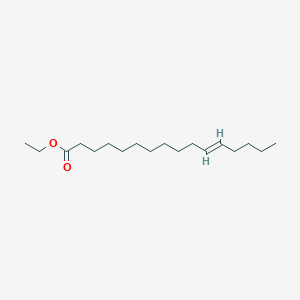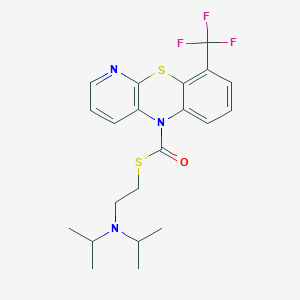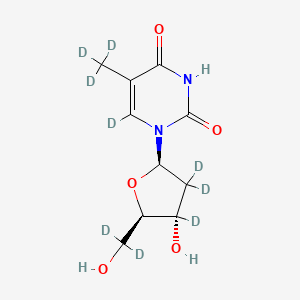
Thymidine-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine-d9 is a deuterated form of thymidine, a nucleoside that plays a crucial role in the structure and function of DNA. Thymidine consists of the pyrimidine base thymine attached to a deoxyribose sugar. The “d9” designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and molecular interactions due to the unique properties of deuterium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-d9 typically involves the incorporation of deuterium into the thymidine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a palladium catalyst under specific temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium. The final product is then purified using techniques such as chromatography to achieve the desired level of deuteration.
Analyse Chemischer Reaktionen
Types of Reactions: Thymidine-d9 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form thymine and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding deoxyribose derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield thymine, while reduction can produce deoxyribose derivatives.
Wissenschaftliche Forschungsanwendungen
Thymidine-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to investigate the pathways and mechanisms of nucleoside metabolism.
Biology: Employed in cell proliferation assays to measure DNA synthesis and cell division rates.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nucleoside analogs.
Industry: Applied in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Wirkmechanismus
The mechanism of action of Thymidine-d9 is similar to that of thymidine. It is incorporated into DNA during the S phase of the cell cycle, where it pairs with deoxyadenosine (A) in the DNA double helix. The presence of deuterium atoms can influence the stability and interactions of the DNA molecule, making this compound a valuable tool for studying DNA dynamics and interactions.
Molecular Targets and Pathways: this compound targets the DNA synthesis pathway and is involved in the replication and repair processes. It is phosphorylated by thymidine kinase to form thymidine monophosphate (TMP), which is further phosphorylated to thymidine diphosphate (TDP) and thymidine triphosphate (TTP). These phosphorylated forms are then incorporated into the DNA strand by DNA polymerase.
Vergleich Mit ähnlichen Verbindungen
Thymidine-d9 can be compared to other deuterated nucleosides and non-deuterated thymidine analogs:
Deuterated Nucleosides: Compounds like deuterated cytidine (Cytidine-d5) and deuterated adenosine (Adenosine-d5) are similar in that they also contain deuterium atoms. this compound is unique in its specific application to thymidine metabolism and DNA synthesis studies.
Non-Deuterated Thymidine Analogs: Thymidine analogs such as azidothymidine (AZT) and bromodeoxyuridine (BrdU) are used in antiviral and cancer research. This compound differs in that it is primarily used as a research tool to study metabolic pathways and molecular interactions.
Eigenschaften
Molekularformel |
C10H14N2O5 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
6-deuterio-1-[(2R,4S,5R)-3,3,4-trideuterio-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3,2D2,3D,4D2,6D |
InChI-Schlüssel |
IQFYYKKMVGJFEH-LREJENERSA-N |
Isomerische SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2C([C@]([C@H](O2)C([2H])([2H])O)([2H])O)([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


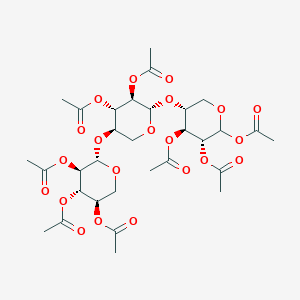
![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)

![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B13422513.png)
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)

